molecular formula C22H30Ir2N4-2 B13790875 (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide

(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide

Cat. No.: B13790875
M. Wt: 734.9 g/mol
InChI Key: IMIYMGSVYDNQNH-MIXQCLKLSA-N
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Description

The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is a coordination complex that involves a cyclooctadiene ligand, iridium metal, and a pyrazol-2-ide ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide typically involves the coordination of iridium with the cyclooctadiene and pyrazol-2-ide ligands. One common method involves the reaction of iridium chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a base, followed by the addition of pyrazol-2-ide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to form lower oxidation state complexes.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry .

Biology and Medicine

Its ability to coordinate with various biological molecules makes it a candidate for drug delivery systems and as a probe for studying biological processes .

Industry

In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity .

Mechanism of Action

The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide exerts its effects involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the iridium center activates substrates through coordination, enabling reactions such as hydrogenation and hydroformylation .

Comparison with Similar Compounds

Similar Compounds

    (1Z,5Z)-cycloocta-1,5-diene;rhodium;pyrazol-2-ide: Similar in structure but involves rhodium instead of iridium.

    (1Z,5Z)-cycloocta-1,5-diene;palladium;pyrazol-2-ide: Similar in structure but involves palladium instead of iridium.

Uniqueness

The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide lies in its iridium center, which provides distinct catalytic properties compared to rhodium and palladium complexes. Iridium complexes are known for their high stability and ability to facilitate a wide range of chemical reactions, making them valuable in both research and industrial applications .

Properties

Molecular Formula

C22H30Ir2N4-2

Molecular Weight

734.9 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide

InChI

InChI=1S/2C8H12.2C3H3N2.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2-4-5-3-1;;/h2*1-2,7-8H,3-6H2;2*1-3H;;/q;;2*-1;;/b2*2-1-,8-7-;;;;

InChI Key

IMIYMGSVYDNQNH-MIXQCLKLSA-N

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir]

Origin of Product

United States

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